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Compound of Interest

Compound Name: SC912

Cat. No.: B12364552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

preclinical evaluation of SC912, a novel small-molecule inhibitor of the Androgen Receptor

(AR) N-terminal domain (NTD), in Castration-Resistant Prostate Cancer (CRPC) cell lines.

SC912 represents a promising therapeutic strategy by targeting both full-length AR and its

constitutively active splice variants, such as AR-V7, which are key drivers of resistance to

current anti-androgen therapies.

Introduction
Castration-Resistant Prostate Cancer (CRPC) is an advanced form of prostate cancer that

progresses despite androgen deprivation therapy. A major mechanism of resistance is the

expression of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain

targeted by current drugs like enzalutamide, rendering them ineffective. The small molecule

SC912 has been identified as a pan-AR inhibitor that binds to the N-terminal domain of both

full-length AR and AR-V7.[1][2] This binding disrupts AR-V7's transcriptional activity by

impairing its nuclear localization and binding to DNA.[2] In AR-V7-positive CRPC cells, SC912
has been shown to suppress proliferation, induce cell-cycle arrest, and promote apoptosis,

highlighting its therapeutic potential.[3][2]
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The following table summarizes the effects of SC912 on various CRPC cell lines as described

in preclinical studies.

Cell Line AR Status
AR-V7
Status

SC912
Treatment
Concentrati
on Range

Observed
Effects

IC50 (µM)

LNCaP
Androgen-

sensitive
Negative

0.1 nM – 10

µM

Suppressed

proliferation,

induced

apoptosis

and cell cycle

arrest.

Data not

available

VCaP

Androgen-

sensitive,

high AR

expression

Negative
0.1 nM – 10

µM

Suppressed

proliferation.

Data not

available

22Rv1
Castration-

resistant
Positive

0.1 nM – 10

µM

Suppressed

proliferation,

induced

apoptosis

and cell cycle

arrest.

Data not

available

PC3 AR-negative Negative
0.1 nM – 10

µM

Minimal effect

on

proliferation.

Data not

available

Note: Specific IC50 values for SC912 in these cell lines were not publicly available in the

reviewed literature. The effective concentrations mentioned in studies include 1 µM, 2 µM, and

3 µM for various assays.
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SC912 Mechanism of Action in AR-V7 Positive CRPC Cells
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Caption: Mechanism of SC912 in AR-V7 positive CRPC cells.
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Workflow for In Vitro Evaluation of SC912
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Caption: Workflow for in vitro evaluation of SC912 efficacy.

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of SC912 in

CRPC cell lines. These are representative protocols and may require optimization for specific

experimental conditions.
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Cell Proliferation Assay (CellTiter-Glo®)
Objective: To determine the effect of SC912 on the viability and proliferation of CRPC cell lines

and to calculate IC50 values.

Materials:

CRPC cell lines (e.g., LNCaP, 22Rv1)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

Androgen-deprived medium (phenol red-free RPMI-1640 with 10% charcoal-stripped FBS)

SC912 (stock solution in DMSO)

Enzalutamide (ENZ) as a control (stock solution in DMSO)

96-well opaque-walled plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well

opaque-walled plate.

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

Androgen Deprivation:

After 24 hours, replace the medium with 100 µL of androgen-deprived medium.

Incubate for another 24 hours.
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Drug Treatment:

Prepare serial dilutions of SC912 and ENZ in androgen-deprived medium (e.g., from 0.1

nM to 10 µM). Include a DMSO vehicle control.

Add the drug dilutions to the respective wells.

Incubation and Measurement:

Incubate the plate for 6 days. Refresh the medium and drug treatment on day 3.

On day 6, remove the plate from the incubator and allow it to equilibrate to room

temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Data Analysis:

Normalize the luminescence readings to the vehicle control.

Plot the normalized values against the log concentration of SC912 and determine the IC50

value using non-linear regression analysis.

Cell Cycle Analysis (BrdU Staining and Flow Cytometry)
Objective: To assess the effect of SC912 on cell cycle progression in CRPC cell lines.

Materials:

CRPC cells cultured and treated with SC912 (e.g., 1 µM for 24 hours) as described above.

Bromodeoxyuridine (BrdU) labeling solution (10 mM).
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70% ice-cold ethanol.

2M HCl.

0.1 M Sodium Borate buffer, pH 8.5.

Anti-BrdU antibody (FITC-conjugated).

Propidium Iodide (PI)/RNase A staining solution.

Flow cytometer.

Procedure:

BrdU Labeling:

One hour before harvesting, add BrdU labeling solution to the cell culture medium to a

final concentration of 10 µM.

Incubate for 1 hour at 37°C.

Cell Harvesting and Fixation:

Harvest cells by trypsinization and wash with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

Incubate at 4°C for at least 30 minutes.

Denaturation and Staining:

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in 2M HCl and incubate for 30 minutes at room temperature to

denature the DNA.

Neutralize the acid by adding 0.1 M Sodium Borate buffer.

Wash the cells with PBS containing 0.5% Tween-20.
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Resuspend the cells in the anti-BrdU antibody solution and incubate for 30-60 minutes at

room temperature in the dark.

Wash the cells to remove unbound antibody.

DNA Staining and Flow Cytometry:

Resuspend the cell pellet in PI/RNase A staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples using a flow cytometer.

Data Analysis:

Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M

phases of the cell cycle.

Apoptosis Assay (Western Blot for Cleaved PARP)
Objective: To determine if SC912 induces apoptosis in CRPC cell lines by detecting the

cleavage of PARP.

Materials:

CRPC cells treated with SC912 (e.g., 1 µM for 0, 12, and 24 hours).

RIPA lysis buffer with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels and running buffer.

Transfer buffer and PVDF membrane.

Blocking buffer (e.g., 5% non-fat milk in TBST).

Primary antibodies: anti-cleaved PARP, anti-β-actin (loading control).
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HRP-conjugated secondary antibody.

Chemiluminescent substrate (ECL).

Imaging system.

Procedure:

Protein Extraction:

Harvest and wash the treated cells with ice-cold PBS.

Lyse the cells in RIPA buffer on ice for 30 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using the BCA assay.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-cleaved PARP antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and apply the ECL substrate.

Detection and Analysis:

Visualize the protein bands using an imaging system.
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Re-probe the membrane with an anti-β-actin antibody as a loading control.

Quantify the band intensities to determine the relative levels of cleaved PARP.

Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate whether SC912 inhibits the binding of AR-V7 to the promoter regions

of its target genes (e.g., PSA).

Materials:

22Rv1 cells treated with SC912 (e.g., 3 µM for 5 hours).

Formaldehyde (1% final concentration) for cross-linking.

Glycine for quenching.

Cell lysis and nuclear lysis buffers.

Sonicator.

Anti-AR-V7 antibody or an antibody against the AR N-terminus.

IgG control antibody.

Protein A/G magnetic beads.

Wash buffers.

Elution buffer.

Proteinase K and RNase A.

DNA purification kit.

Primers for qPCR targeting the Androgen Response Elements (AREs) in the PSA promoter.

SYBR Green qPCR master mix.
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Procedure:

Cross-linking and Chromatin Preparation:

Treat 22Rv1 cells with SC912 or DMSO.

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and

incubating for 10 minutes.

Quench the reaction with glycine.

Harvest the cells, lyse them, and isolate the nuclei.

Resuspend the nuclei in a shearing buffer and sonicate to shear the chromatin into

fragments of 200-1000 bp.

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G beads.

Incubate the chromatin overnight at 4°C with the anti-AR-V7 antibody or an IgG control.

Add Protein A/G beads to capture the antibody-chromatin complexes.

Washing and Elution:

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-

specific binding.

Elute the chromatin from the beads.

Reverse Cross-linking and DNA Purification:

Reverse the cross-links by incubating at 65°C overnight with NaCl.

Treat with RNase A and Proteinase K to remove RNA and proteins.

Purify the DNA using a DNA purification kit.
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qPCR Analysis:

Perform qPCR using primers specific for the AREs in the PSA promoter.

Analyze the results using the percent input method to determine the enrichment of AR-V7

at the target gene promoter. Compare the enrichment in SC912-treated samples to the

DMSO control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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